Splitomicin
Overview
Description
Splitomicin is a small molecule known for its role as a selective inhibitor of the Silent Information Regulator 2 (Sir2) protein, which is a type of nicotinamide adenine dinucleotide (NAD)-dependent histone deacetylase (HDAC). This compound has garnered significant attention due to its ability to modulate gene expression and DNA replication by inhibiting the deacetylase activity of Sir2 proteins .
Mechanism of Action
Target of Action
Splitomicin primarily targets the Silent Information Regulator 2 (SIR2) . SIR2 is a member of the sirtuin family, which are NAD±dependent histone deacetylases . These enzymes play crucial roles in many signaling pathways and are involved in various biological processes such as cell survival, senescence, proliferation, apoptosis, DNA repair, cell metabolism, and caloric restriction .
Mode of Action
This compound inhibits the NAD±dependent deacetylase activity of SIR2 . This inhibition prevents SIR2 from removing acetyl groups from proteins, thereby altering their function . It’s worth noting that this compound showed weaker inhibition on human sirt1 .
Biochemical Pathways
The inhibition of SIR2 by this compound affects various biochemical pathways. They are also involved in gene silencing, DNA repair, chromosomal stability, and longevity .
Pharmacokinetics
In general, the ADME properties of a compound can be predicted using computational methods .
Result of Action
The inhibition of SIR2 by this compound can lead to changes at the molecular and cellular levels. For instance, it can affect cell survival, senescence, proliferation, and apoptosis . It can also interfere with DNA repair and cell metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other compounds can affect the activity of this compound . .
Biochemical Analysis
Biochemical Properties
Splitomicin interacts with the enzyme Sir2p, a NAD±dependent histone deacetylase . It inhibits the deacetylase activity of Sir2p, which is known to negatively regulate gene expression and initiation of DNA replication . The hydrolytically unstable lactone ring of this compound is critically important for its activity .
Cellular Effects
This compound has been shown to have various effects on cells. It can inhibit platelet aggregation induced by certain substances, suggesting a role in cellular signaling pathways . In the context of cancer research, this compound has been found to sensitize cancer cells to a variety of DNA-damaging agents by abrogating Sir2p downregulation of p53 expression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Sir2p’s histone deacetylase activity . This inhibition is achieved through the interaction of this compound with the active site of Sir2p, effectively blocking its function . This leads to changes in gene expression and impacts cellular processes.
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not extensively documented, it’s known that the compound is stable at 20°C and should be protected from prolonged exposure to light . It’s recommended that stock solutions be prepared fresh before use .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied and documented. Sirtuins, the family of proteins that this compound targets, have been indicated in cellular studies and experiments in animal models to have potential therapeutic benefits .
Metabolic Pathways
This compound’s primary interaction is with the enzyme Sir2p, part of the sirtuin family of proteins. Sirtuins are involved in many metabolic pathways, regulating responses to stress and ensuring that damaged DNA is not propagated .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever its target, the Sir2p enzyme, is located. As Sir2p is a histone deacetylase, it is likely to be found in the nucleus where it can interact with histones .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of β-naphthol with acetic anhydride under acidic conditions to form the lactone ring structure .
Industrial Production Methods: Industrial production of Splitomicin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Splitomicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized lactone derivatives, while reduction can produce reduced lactone forms .
Scientific Research Applications
Splitomicin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of histone deacetylases and their role in gene regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Comparison with Similar Compounds
Splitomicin is unique among histone deacetylase inhibitors due to its selective inhibition of Sir2 proteins. Similar compounds include:
Sirtinol: Another inhibitor of Sir2 proteins, but with a different chemical structure and mechanism of action.
Cambinol: Inhibits both SIRT1 and SIRT2, but with lower specificity compared to this compound.
EX-527: A potent and selective inhibitor of SIRT1, used in various research applications.
This compound stands out due to its high specificity for Sir2 proteins and its ability to modulate gene expression and DNA replication effectively .
Properties
IUPAC Name |
1,2-dihydrobenzo[f]chromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFPDBUKMJDAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017436 | |
Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5690-03-9 | |
Record name | Splitomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5690-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-3H-benzo[f]chromen-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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